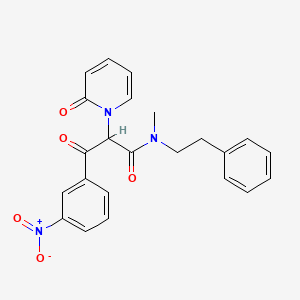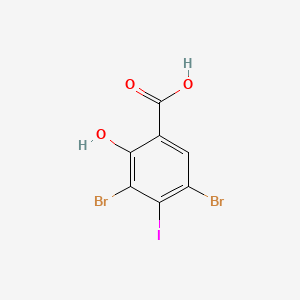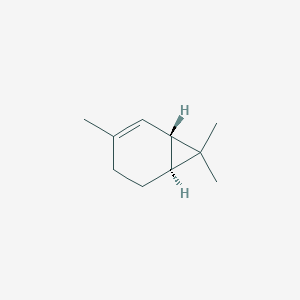![molecular formula C22H26N2O2 B12459305 N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12459305.png)
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a cyclohexyl ring, which is further substituted with a 2,6-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide typically involves the reaction of 2,6-dimethylaniline with cyclohexyl isocyanate to form the intermediate N-(2,6-dimethylphenyl)cyclohexylcarbamate. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions generally include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide: A piperidinecarboxamide with similar structural features.
4-Chloro-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(2-furylmethyl)benzamide: A benzamide derivative with a chloro and furylmethyl substitution.
Uniqueness
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide is unique due to its specific substitution pattern and the presence of both cyclohexyl and benzamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C22H26N2O2 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]benzamide |
InChI |
InChI=1S/C22H26N2O2/c1-16-10-9-11-17(2)19(16)23-21(26)22(14-7-4-8-15-22)24-20(25)18-12-5-3-6-13-18/h3,5-6,9-13H,4,7-8,14-15H2,1-2H3,(H,23,26)(H,24,25) |
Clave InChI |
NEEFWAQQVLZYKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-bis{4-[acetyl(methyl)amino]phenyl}hexanediamide](/img/structure/B12459226.png)
![5-(4-chlorophenyl)-N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B12459242.png)


![2,2,2-trifluoro-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12459258.png)

![benzyl (8S,8aR)-6-amino-8-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate](/img/structure/B12459264.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459268.png)



![N-{3-[4-methyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B12459293.png)
![N,N'-bis[(E)-(3-methylthiophen-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B12459298.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12459312.png)
